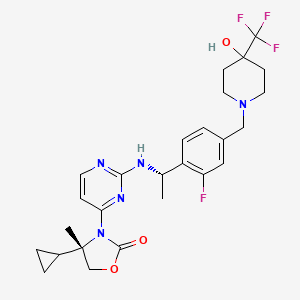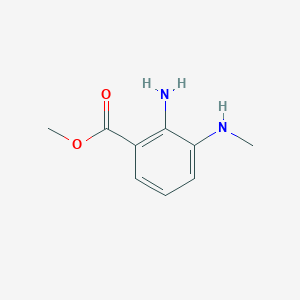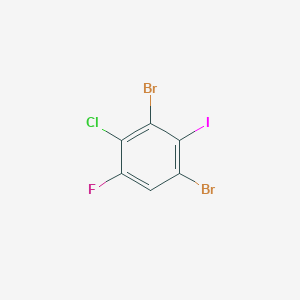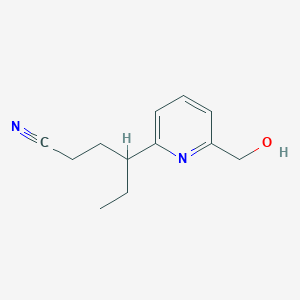
4-Fluoro-6-(4-(trifluoromethoxy)phenyl)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-6-(4-(trifluoromethoxy)phenyl)indole is a fluorinated indole derivative Indoles are important subunits in many natural products and pharmacologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-(4-(trifluoromethoxy)phenyl)indole typically involves the functionalization of the indole ring. One common method is the electrophilic fluorination of indole derivatives. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in a solvent like CF₃Cl at low temperatures can yield fluorinated indoline derivatives . Another method involves the use of cesium fluoroxysulfate or Selectfluor for the fluorination of indoles in methanolic or aqueous acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods mentioned above. The choice of reagents and conditions would be optimized for cost, yield, and safety. For example, the use of Selectfluor, which is a stable and easy-to-handle reagent, could be preferred for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-6-(4-(trifluoromethoxy)phenyl)indole can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indoxyl or isatin derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indoxyl or isatin derivatives, while reduction of a nitro group can yield an aminoindole.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-6-(4-(trifluoromethoxy)phenyl)indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated indoles are studied for their potential as enzyme inhibitors and receptor ligands.
Medicine: Some fluorinated indole derivatives have shown promise as antiviral and anticancer agents.
Wirkmechanismus
The mechanism of action of 4-Fluoro-6-(4-(trifluoromethoxy)phenyl)indole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-(trifluoromethoxy)phenylacetylene: Another fluorinated compound with similar structural features.
4-(Trifluoromethoxy)phenylboronic acid: Used in similar synthetic applications.
Uniqueness
4-Fluoro-6-(4-(trifluoromethoxy)phenyl)indole is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the indole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other fluorinated indoles.
Eigenschaften
Molekularformel |
C15H9F4NO |
|---|---|
Molekulargewicht |
295.23 g/mol |
IUPAC-Name |
4-fluoro-6-[4-(trifluoromethoxy)phenyl]-1H-indole |
InChI |
InChI=1S/C15H9F4NO/c16-13-7-10(8-14-12(13)5-6-20-14)9-1-3-11(4-2-9)21-15(17,18)19/h1-8,20H |
InChI-Schlüssel |
XAIFNDOFWMJTEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(C=CN3)C(=C2)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


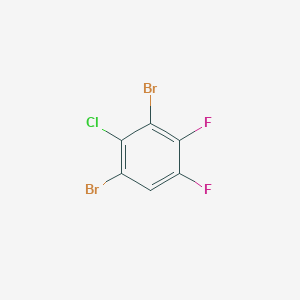
![(2S,2(1)R)-8-ethenyl-2(1),2(2)-bis(methoxycarbonyl)-17-(3-methoxy-3-oxopropyl)-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13-propanoic acid](/img/structure/B13090894.png)
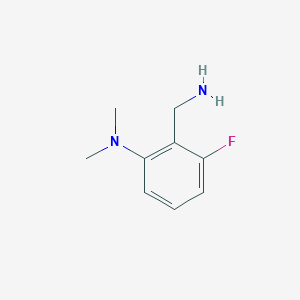
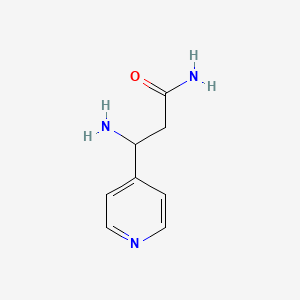
![4-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090923.png)
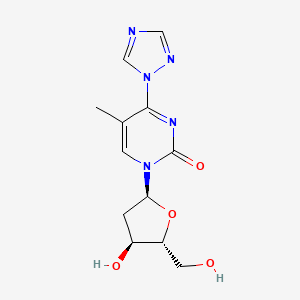
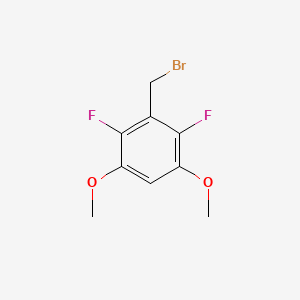
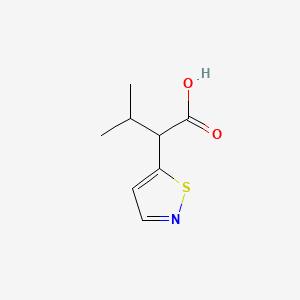
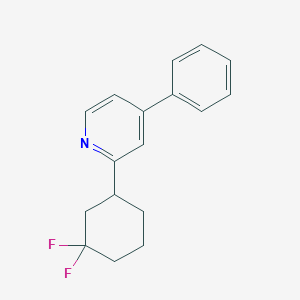
![6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13090935.png)
